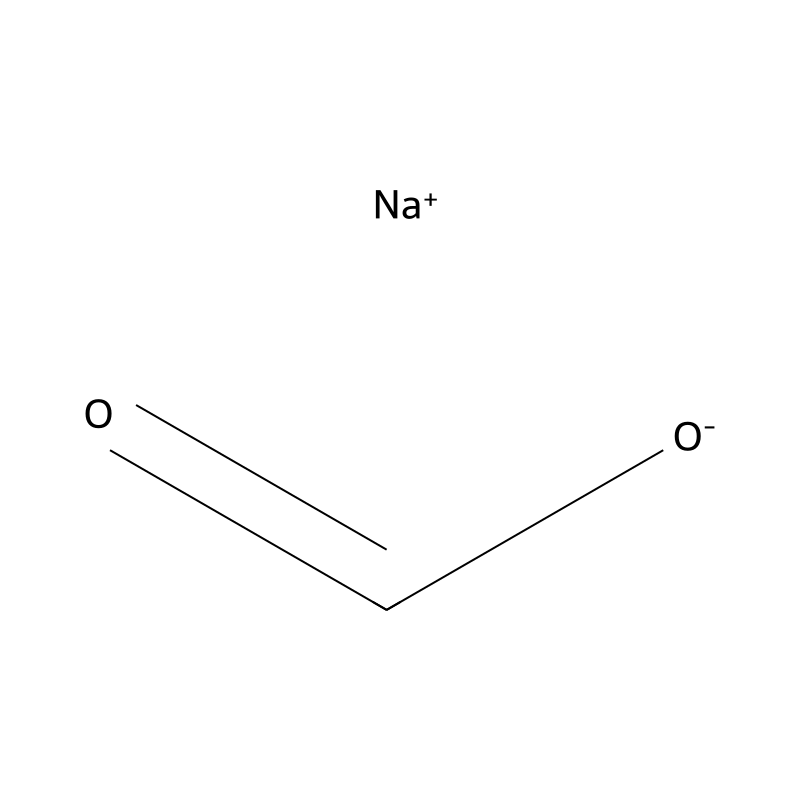

Sodium formate

NaHCOO

CHNaO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NaHCOO

CHNaO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOLUBLE IN ALCOHOL, INSOL IN ETHER

SOLUBLE IN GLYCEROL

SOLUBILITY IN WATER: 97.2 G/100 CC @ 20 °C

SOLUBILITY IN WATER: 160 G/100 CC @ 100 °C

Solubility in water, g/100ml at 20 °C: 97

Synonyms

Canonical SMILES

Isomeric SMILES

CO2 Utilization

Scientific Field: Green Chemistry

Application Summary: Sodium formate is used as a key intermediate in CO2 utilization.

Methods of Application: An electrochemical cell using a gas-diffusion electrode is used to convert CO2 into formate.

Fabric Dyeing and Printing

Scientific Field: Textile Industry

Application Summary: Sodium formate is used in several fabric dyeing and printing processes.

Methods of Application: The specific methods of application can vary widely depending on the specific dyeing or printing process being used.

Results or Outcomes: The use of sodium formate can help to improve the quality and durability of the dyes and prints.

Hydrogen Production

Scientific Field: Energy Production

Application Summary: Dehydrogenation of sodium formate is a promising method for generating hydrogen gas, a clean and sustainable energy source.

Methods of Application: The specific methods of application can vary, but generally involve the dehydrogenation of sodium formate.

Results or Outcomes: This method can potentially produce large amounts of hydrogen gas, which can be used as a clean energy source.

Energy Storage and Biofuel Synthesis

Scientific Field: Energy Storage and Renewable Energy

Methods of Application: The specific methods of application can vary, but generally involve the use of sodium formate in energy storage systems or biofuel synthesis processes.

Leather Tanning

Scientific Field: Leather Industry

Application Summary: Sodium formate is extensively used in the leather tanning industry as a bate and retanning agent.

Methods of Application: Sodium formate is added during the tanning process to help in the penetration and fixation of the tanning agents.

Results or Outcomes: The use of sodium formate in the tanning process results in high-quality leather with enhanced softness, flexibility, and tensile strength.

De-icing Agent

Scientific Field: Environmental Science

Application Summary: Sodium formate is used as a de-icing agent.

Methods of Application: Sodium formate is typically spread on the surface that needs to be de-iced.

Results or Outcomes: The use of sodium formate as a de-icing agent helps to maintain safe conditions on roads and runways during winter weather.

Papermaking

Scientific Field: Paper Industry

Application Summary: Sodium formate serves as a dispersing agent in papermaking, improving the dispersion of cellulose fibers and enhancing paper quality.

Methods of Application: Sodium formate is added during the papermaking process to improve the dispersion of cellulose fibers.

Results or Outcomes: The use of sodium formate in the papermaking process results in enhanced paper quality.

Oil and Gas Exploration

Scientific Field: Petroleum Industry

Application Summary: Sodium formate finds application in oil and gas exploration as a corrosion inhibitor and scale preventer, protecting pipelines and equipment from corrosion and scale buildup.

Methods of Application: Sodium formate is added to the drilling fluid used in oil and gas exploration to prevent corrosion and scale buildup.

Results or Outcomes: The use of sodium formate in oil and gas exploration helps to protect pipelines and equipment, thereby enhancing the efficiency and safety of the exploration process.

Sodium formate is the sodium salt of formic acid, with the chemical formula . It typically appears as a white crystalline powder that is hygroscopic, meaning it can absorb moisture from the environment. Sodium formate is soluble in water and is characterized by its ionic structure, comprising sodium cations and formate anions . The compound crystallizes in a monoclinic crystal system, with specific lattice parameters contributing to its physical properties, such as solubility and stability .

- Skin and eye irritation: Contact with skin or eyes can cause irritation.

- Dust inhalation: Inhalation of dust particles may irritate the respiratory system.

- Combustible: Finely dispersed sodium formate can form explosive mixtures in air under specific conditions.

Further heating of sodium oxalate can yield sodium carbonate and carbon monoxide:

Additionally, sodium formate reacts with strong acids like sulfuric acid to produce formic acid and sodium sulfate:

In aqueous solutions, sodium formate acts as a weak base due to the presence of the formate ion, which can undergo hydrolysis:

Sodium formate can be synthesized through several methods:

- Neutralization Reaction: The most common method involves neutralizing formic acid with sodium hydroxide:

- Carbon Monoxide Reaction: Industrially, it can be produced by absorbing carbon monoxide in sodium hydroxide under pressure:

- Chloroform Reaction: In laboratory settings, sodium formate can be synthesized by reacting chloroform with an alcoholic solution of sodium hydroxide:

- Haloform Reaction: Another method involves the haloform reaction between ethanol and sodium hypochlorite in the presence of a base .

Sodium formate has diverse applications across various industries:

- Textile Industry: Used in dyeing and printing processes.

- Food Industry: Acts as a food additive (E237) and preservative.

- De-icing Agent: Effective for preventing ice formation at low temperatures.

- Cryoprotectant: Utilized in structural biology for X-ray diffraction experiments on protein crystals.

Studies involving sodium formate often focus on its role in buffering systems and its effect on chemical equilibria. When mixed with solutions of formic acid, it alters the equilibrium by providing additional formate ions, which increases the pH of the solution due to the common ion effect. This interaction demonstrates its utility in maintaining desired pH levels in various

Sodium formate shares similarities with several other compounds, particularly other salts of carboxylic acids. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium acetate | Salt of acetic acid; used as a food preservative and buffer. | |

| Calcium formate | Used in de-icing; has different solubility properties compared to sodium formate. | |

| Potassium formate | Similar uses but different solubility and biological interactions. | |

| Ammonium formate | Used in organic synthesis; different ionic properties compared to sodium formate. |

Sodium formate is unique due to its high solubility in water and its effectiveness as both a buffer and reducing agent in various chemical processes. Its low environmental impact compared to other de-icing agents further enhances its appeal for industrial applications .

Catalytic Carbonylation of Sodium Hydroxide

The commercial production of sodium formate primarily relies on the direct carbonylation of sodium hydroxide using carbon monoxide. This industrial process involves the absorption of carbon monoxide under pressure in solid sodium hydroxide under controlled conditions:

CO + NaOH → HCO₂NaThe reaction typically proceeds at elevated temperatures of approximately 130°C and pressures of 6-8 bar. This methodology represents one of the most economically viable routes for large-scale production, efficiently utilizing carbon monoxide as a C1 source. The reaction demonstrates high atom efficiency and produces minimal waste streams, making it environmentally advantageous compared to alternative synthesis routes.

Recent advancements in catalyst design have improved reaction efficiency and selectivity. The process demonstrates particular economic viability in regions with access to yellow phosphorus tail gas and caustic soda resources, allowing for comprehensive resource utilization.

| Parameter | Specification | Reference |

|---|---|---|

| Temperature | 130°C | |

| Pressure | 6-8 bar | |

| Reaction medium | Solid NaOH | |

| Primary advantage | Direct carbonylation without additional reagents | |

| Industrial scale viability | High |

Neutralization Pathways Using Formic Acid Derivatives

The neutralization pathway represents another commercially significant route for sodium formate synthesis. This approach capitalizes on the ready availability of formic acid produced through the carbonylation of methanol followed by hydrolysis of the resulting methyl formate. The neutralization reaction proceeds according to the following equation:

HCOOH + NaOH → HCOONa + H₂OSeveral variations of this neutralization pathway exist, including:

Direct neutralization with sodium hydroxide: The most straightforward approach, utilizing aqueous solutions of formic acid and sodium hydroxide.

Laboratory-scale preparation using sodium carbonate:

2HCOOH + Na₂CO₃ → 2HCOONa + H₂O + CO₂This method offers advantages in laboratory settings, producing sodium formate with carbon dioxide as the only by-product.

Chloroform-based synthesis routes:

CHCl₃ + 4NaOH → HCOONa + 3NaCl + 2H₂OThis method utilizes chloroform in alcoholic sodium hydroxide solution. The reaction proceeds through a base-induced decomposition of chloroform.

Chloral hydrate reaction:

C₂HCl₃(OH)₂ + NaOH → CHCl₃ + HCOONa + H₂OThis pathway offers advantages in product isolation due to the low aqueous solubility of CHCl₃, facilitating separation through fractional crystallization.

Haloform reaction:

Sodium formate can be synthesized via the haloform reaction between ethanol and sodium hypochlorite in the presence of a base.

Additionally, sodium formate emerges as a by-product in certain industrial processes, including the final step of pentaerythritol synthesis and in the crossed Cannizzaro reaction of formaldehyde with the aldol reaction product trimethylol acetaldehyde.

Electrochemical Reduction of Carbon Dioxide

The electrochemical conversion of CO₂ to value-added products represents an emerging approach for sustainable sodium formate production. This method has gained significant attention as it simultaneously addresses carbon dioxide utilization and renewable energy storage challenges.

Recent advances in electrocatalyst design have demonstrated promising results for selective formate production. A cobalt phosphino-thiolate complex ([Co(triphos)(bdt)]⁺) has shown remarkable selectivity for CO₂ reduction to formate, achieving selectivity as high as 94% at overpotentials of 750 mV. The electrocatalytic system demonstrates impressive stability with negligible current degradation during extended electrolysis experiments lasting up to 24 hours.

Mechanistic studies suggest an ECEC pathway (Electrochemical-Chemical-Electrochemical-Chemical) involving:

- Initial electrochemical reduction of the catalyst

- Chemical interaction with CO₂

- Second electron transfer

- Final chemical step yielding formate

The key advantages of the electrochemical approach include:

- Carbon-neutral operation when powered by renewable electricity

- Ambient temperature and pressure conditions

- High selectivity with appropriate catalyst selection

- Potential integration with carbon capture technologies

Bimetallic Catalyst Systems for Enhanced Yield

Advanced catalyst design has significantly improved sodium formate synthesis efficiency. Bimetallic catalyst systems have emerged as particularly promising for the hydrogenation of CO₂ to formate under mild conditions.

A notable development involves the integration of ruthenium and iron-based PNP complexes for tandem CO₂ capture and conversion to formate salts. This approach utilizes aqueous inorganic hydroxide solutions for CO₂ capture coupled with homogeneous pincer catalysts for hydrogenation. The system demonstrates excellent recyclability through a biphasic solvent approach (2-MTHF/H₂O) with minimal decline in turnover frequency (TOF) over multiple cycles.

Another innovative catalyst system employs manganese-based complexes for CO₂ hydrogenation to formate. The bench-stable alkylmanganese complex [Mn(CH₃)(dippe)(CO)₂] has demonstrated efficient catalytic activity under mild conditions (75 bar total pressure, 80°C). The precatalyst activates through conversion to the active hydride species:

[Mn(CH₃)(dippe)(CO)₂] → [MnH(dippe)(CO)₂] + CH₄Non-precious metal catalysts have also shown promise, with nickel-based systems achieving efficient hydrogenation of C-O compounds using sodium formate as the hydrogen source. This approach offers several advantages:

- Low catalyst loading (down to 0.5 mol%)

- Tolerance of various functional groups

- Applicability to complex molecule modification

- Scalability for industrial applications

Ruthenium-Based Homogeneous Catalysis for Bicarbonate Conversion

Ruthenium complexes, particularly PNP pincer catalysts, have revolutionized the hydrogenation of bicarbonate to sodium formate. A landmark study by Filonenko et al. demonstrated that a ruthenium PNP pincer catalyst achieves remarkable efficiency in converting supersaturated bicarbonate slurries into aqueous formate solutions at concentrations up to 12 M [1]. The biphasic catalytic system operates under mild conditions (70–100°C, 20–80 bar H₂), achieving turnover frequencies (TOFs) of 73,000 h⁻¹ and sustained stability over 474,000 turnovers [1] [2].

The reaction mechanism involves the homogeneous activation of hydrogen by the Ru center, followed by bicarbonate insertion to form a ruthenium-formate intermediate. Kinetic studies reveal a first-order dependence on bicarbonate concentration, with the reaction rate plateauing at supersaturated conditions due to mass transfer limitations [1]. Comparative analyses show that this system outperforms earlier ruthenium-phosphine ligand complexes, which achieved TOFs of 2,793 h⁻¹ under harsher conditions (100°C, 50 bar H₂) [2].

Table 1: Performance Comparison of Ruthenium Catalysts in Bicarbonate Hydrogenation

| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | TOF (h⁻¹) | TON |

|---|---|---|---|---|

| Ru PNP Pincer [1] | 70 | 20 | 73,000 | 474,000 |

| [RuCl₂(benzene)]₂/DPPM [2] | 100 | 50 | 2,793 | 1108 |

The use of multiphase catalysis enhances stability by segregating the catalyst in an organic phase, minimizing deactivation through precipitation or aggregation [1]. This approach enables the direct conversion of industrial bicarbonate waste streams into sodium formate, bypassing energy-intensive CO₂ capture steps.

Nickel-Palladium Nanocomposites in CO₂ Hydrogenation

Nickel-palladium bimetallic systems have shown exceptional promise in CO₂ hydrogenation to CO and methane, with sodium formate often appearing as an intermediate. Studies comparing sol-immobilization (SI) and direct decomposition (DD) synthesis methods reveal that DD-prepared NiPd/SiO₂ catalysts exhibit superior activity for the reverse water-gas shift (RWGS) reaction [6]. Alloyed nanoparticles from SI methods demonstrate phase segregation, whereas DD catalysts form smaller Ni clusters (3–6 nm) with enhanced surface undercoordinated sites [6].

The addition of palladium modifies the electronic structure of nickel, weakening CO chemisorption and preventing catalyst poisoning. X-ray photoelectron spectroscopy (XPS) analyses indicate electron transfer from Ni to Pd, creating positively charged Ni sites that activate CO₂ more effectively [5] [6]. This electronic synergy shifts selectivity toward CO at lower temperatures (200–300°C), with DD catalysts achieving 85% CO selectivity at 250°C compared to 60% for SI analogues [6].

Table 2: Catalytic Performance of NiPd Nanocomposites in CO₂ Hydrogenation

| Catalyst Preparation Method | Particle Size (nm) | CO Selectivity (%) | TOF (h⁻¹) |

|---|---|---|---|

| NiPd DD [6] | 3.2 | 85 | 1,200 |

| NiPd SI [6] | 5.8 | 60 | 450 |

Operando infrared spectroscopy studies confirm that CO₂ dissociation proceeds via direct cleavage to adsorbed CO, which subsequently undergoes hydrogenation [4]. The smaller Ni clusters in DD catalysts favor weaker CO binding, reducing the activation energy for methane formation from 98 kJ/mol to 72 kJ/mol [4] [6].

Reaction Kinetics and Turnover Frequency Optimization

Optimizing TOFs in sodium formate synthesis requires balancing catalyst loading, hydrogen pressure, and bicarbonate concentration. For ruthenium PNP systems, TOFs scale linearly with catalyst concentrations up to 0.005 mol%, beyond which diffusional constraints dominate [1]. Increasing hydrogen pressure from 20 to 50 bar boosts TOFs by 40%, but further加压 induces catalyst leaching into the aqueous phase, reducing stability [1] [2].

In NiPd systems, reducing particle size below 5 nm enhances surface-to-volume ratios but introduces structure sensitivity. Nanoparticles under 3 nm lose methanation activity entirely due to insufficient step edges for C–O bond cleavage [4] [6]. Kinetic modeling reveals a Langmuir-Hinshelwood mechanism where CO₂ and H₂ adsorption compete for active sites, with rate-determining steps shifting from CO₂ dissociation to CO hydrogenation as particle size decreases [4].

Table 3: Kinetic Parameters for CO₂ Hydrogenation on NiPd Catalysts

| Parameter | NiPd DD [6] | NiPd SI [6] |

|---|---|---|

| Activation Energy (kJ/mol) | 72 | 98 |

| Rate Constant (s⁻¹) | 4.5 × 10⁻³ | 1.2 × 10⁻³ |

| TOF (h⁻¹) | 1,200 | 450 |

Catalyst recyclability remains a challenge, particularly for homogeneous ruthenium systems. Ligand degradation accounts for 70% of activity loss over five cycles, necessitating the development of chelating ligands with higher oxidation resistance [1] [2]. Heterogeneous NiPd catalysts exhibit better stability, retaining 95% initial activity after 100 hours due to strong metal-support interactions [6].

Physical Description

HYGROSCOPIC WHITE GRANULES OR CRYSTALLINE POWDER.

Color/Form

WHITE GRANULES OR CRYSTALLINE POWDER

Density

1.9 g/cm³

Melting Point

253 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2588 of 2667 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Buffering; Preservative

Methods of Manufacturing

CARBON MONOXIDE & SODIUM HYDROXIDE ARE HEATED UNDER PRESSURE, ALSO FROM PENTAERYTHRITOL MANUFACTURE.

General Manufacturing Information

All other basic organic chemical manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Paper manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing and related support activities

Services

Soap, cleaning compound, and toilet preparation manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

Wood product manufacturing

Formic acid, sodium salt (1:1): ACTIVE

NA FORMATE (0.5 MMOLE) INHIBITED ACCUMULATION OF METHEMOGLOBIN AND ERYTHROCYTE LYSIS CAUSED BY 2.6 & 3.3 MMOLE PRIMAQUINE.

Sodium formate appears in sodium methylate at 0.3%